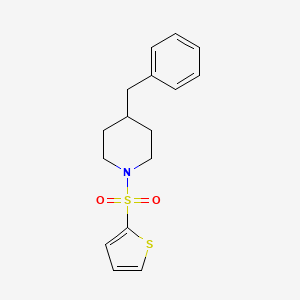
N-isopropyl-2-(3-pyridinyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-isopropyl-2-(3-pyridinyl)-4-quinazolinamine derivatives involves various chemical strategies, including the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalytic processes for high yields and selectivities (Mulakayala et al., 2012). Such methods are extended to synthesize related compounds that hold potential in medicinal chemistry.
Molecular Structure Analysis
The structural elucidation of such compounds often involves sophisticated analytical techniques. X-ray crystallography, for instance, has confirmed the monoclinic crystal system and P21/c space group of related quinazoline derivatives, providing insight into the molecular architecture and intermolecular interactions critical for understanding their reactivity and properties (Dilebo et al., 2021).
科学的研究の応用
Antibacterial Applications
A study by Jiang et al. (2017) synthesized a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives to investigate their antibacterial activity against several bacterial strains. These compounds showed promising results against Escherichia coli and Staphylococcus aureus, with one compound demonstrating good activities and minimal inhibitory concentrations (MICs) against MRSA and Salmonella typhimurium, highlighting their potential as antibacterial agents (Jiang et al., 2017).
Optoelectronic Materials
Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).
Alzheimer's Disease Treatment
Mohamed et al. (2017) designed and synthesized a quinazoline and pyrido[3,2-d]pyrimidine based compound library as multi-targeting agents for Alzheimer's disease. These compounds were evaluated for their ability to inhibit Aβ40 and Aβ42 aggregation, demonstrating significant potential in treating Alzheimer's disease through multi-targeting mechanisms (Mohamed et al., 2017).
特性
IUPAC Name |
N-propan-2-yl-2-pyridin-3-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11(2)18-16-13-7-3-4-8-14(13)19-15(20-16)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGXSJFEEXPTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)
![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)



![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)